molecular formula C7H7BrClN B2388653 5-(2-Bromoethyl)-2-chloropyridine CAS No. 369610-28-6

5-(2-Bromoethyl)-2-chloropyridine

Cat. No. B2388653
M. Wt: 220.49
InChI Key: SPFWUODXHKZRAI-UHFFFAOYSA-N
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Description

The compound “5-(2-Bromoethyl)-2-chloropyridine” is a halogenated organic compound. Halogenated organic compounds are a large class of chemicals that contain one or more halogens (fluorine, chlorine, bromine, or iodine) combined with carbon and other elements .


Synthesis Analysis

While specific synthesis methods for “5-(2-Bromoethyl)-2-chloropyridine” were not found, similar compounds such as “5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane” and “2′-(2-bromoethyl) adenosine monophosphate” have been synthesized and characterized .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information about the molecular structure of “5-(2-Bromoethyl)-2-chloropyridine” was not found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as boiling point, melting point, density, refractive index, etc. These properties were not found for “5-(2-Bromoethyl)-2-chloropyridine”, but similar compounds like “2-Bromoethanol” have these properties documented .

Scientific Research Applications

Selective Amination Catalysis

5-(2-Bromoethyl)-2-chloropyridine serves as a starting material in selective amination reactions. A study detailed amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, yielding 5-amino-2-chloropyridine with excellent chemoselectivity and high yield, indicating its utility in synthesizing complex organic compounds (Ji, Li, & Bunnelle, 2003).

Halogen Exchange Reactions

The compound is also significant in halogen exchange reactions. Research on silyl-mediated halogen/halogen displacement in pyridines highlighted transformations like converting 2-chloropyridine to 2-bromopyridine, demonstrating the compound's role in synthetic chemistry for substituting halogen groups (Schlosser & Cottet, 2002).

Multitopic Metal Ion-Binding Modules

The compound is pivotal in creating multitopic metal ion-binding modules for supramolecular nanoengineering. An efficient synthesis of bis- and tris-5-(2, 2'-bipyridines) using 5-(2-chloropyridine) synthon was noted, facilitating the creation of multitopic metal ion-binding scaffolds with a large variety of bridging units and substituents, indicating its significance in molecular engineering (Baxter, 2000).

Nucleophilic Substitution Reactions

Rapid nucleophilic displacement reactions of halides like 5-bromopyrimidine with nucleophiles under microwave irradiation, involving 5-(2-Bromoethyl)-2-chloropyridine, indicate its role in efficient synthesis processes, providing a superior method compared to classical heating processes (Cherng, 2002).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. While specific safety data for “5-(2-Bromoethyl)-2-chloropyridine” was not found, similar compounds like “2-Bromoethanol” have safety data sheets available .

properties

IUPAC Name

5-(2-bromoethyl)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFWUODXHKZRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromoethyl)-2-chloropyridine

CAS RN

369610-28-6
Record name 5-(2-bromoethyl)-2-chloropyridine
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